molecular formula C27H26N6O4 B2539287 7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540504-57-2

7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2539287
CAS No.: 540504-57-2
M. Wt: 498.543
InChI Key: YHZJDPMIDOXTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine carboxamide class, characterized by a fused triazole-pyrimidine core with diverse substituents. The structure includes a 2,3-dimethoxyphenyl group at position 7, a 2-methoxyphenylamide at position 6, a pyridin-3-yl group at position 2, and a methyl group at position 5 (Figure 1). These substituents confer unique electronic and steric properties, influencing solubility, bioavailability, and target binding.

Properties

IUPAC Name

7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O4/c1-16-22(26(34)30-19-11-5-6-12-20(19)35-2)23(18-10-7-13-21(36-3)24(18)37-4)33-27(29-16)31-25(32-33)17-9-8-14-28-15-17/h5-15,23H,1-4H3,(H,30,34)(H,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZJDPMIDOXTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CN=CC=C3)N1)C4=C(C(=CC=C4)OC)OC)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. A study highlighted the potential of similar compounds in inhibiting cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For instance, compounds with similar structures have shown effectiveness against various cancer types by disrupting angiogenesis and tumor growth mechanisms .

Antimicrobial Properties

Compounds containing triazole rings have been recognized for their antimicrobial activities. The structural characteristics of 7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suggest potential applications in treating infections caused by resistant bacterial strains. This aligns with findings from other studies demonstrating the efficacy of triazole derivatives against a range of pathogens .

Enzyme Inhibition

The compound may also serve as an inhibitor for various enzymes involved in metabolic pathways. For example, derivatives have been identified as effective inhibitors of dihydrofolate reductase and other kinases that play critical roles in cellular processes such as proliferation and differentiation. This suggests potential applications in treating diseases such as cancer and autoimmune disorders .

Case Studies and Research Findings

Several studies have investigated the biological activities and therapeutic potentials of similar compounds:

StudyFocusFindings
Li et al., 2020Anticancer propertiesIdentified potent inhibitors against PDGFr and FGFr kinases with promising anticancer activity .
Fayad et al., 2019Drug screeningDiscovered novel anticancer compounds through screening drug libraries on multicellular spheroids .
PMC8949896Synthesis reviewReviewed various pyridopyrimidine derivatives indicating broad therapeutic potentials including anti-inflammatory and anticancer activities .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring’s electron-deficient nature enables nucleophilic substitution, particularly at positions activated by adjacent electron-withdrawing groups.

Reaction TypeReagents/ConditionsProductNotes
HalogenationPOCl₃, PCl₅ (reflux, anhydrous)Replacement of hydroxyl or methoxy groups with chlorine substituentsObserved in analogous triazolopyrimidines under similar conditions
AminationNH₃/MeOH (high pressure, 100–120°C)Introduction of amino groups at C-2 or C-7 positionsLimited by steric hindrance from bulky aryl substituents

Electrophilic Aromatic Substitution

The 2,3-dimethoxyphenyl and 2-methoxyphenyl groups undergo electrophilic substitution, favoring para/ortho positions due to methoxy’s strong activating effects.

Reaction TypeReagents/ConditionsProductNotes
NitrationHNO₃/H₂SO₄ (0–5°C)Nitro groups introduced on aromatic ringsRequires controlled conditions to avoid over-nitration
SulfonationH₂SO₄/SO₃ (reflux)Sulfonic acid derivatives formedEnhances solubility for biological assays

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction TypeReagents/ConditionsProductNotes
Acidic Hydrolysis6M HCl (reflux, 12–24 hrs)6-Carboxylic acid derivativeRetains triazolopyrimidine core integrity
Basic HydrolysisNaOH/H₂O (100°C, 6–8 hrs)Sodium carboxylate intermediateRequires neutralization for isolation

Functionalization of the Pyridine Ring

The pyridin-3-yl group participates in coordination chemistry and substitution reactions.

Reaction TypeReagents/ConditionsProductNotes
Metal CoordinationPd(OAc)₂, CuI (Suzuki coupling)Biaryl derivatives via cross-couplingUtilized to introduce diversely substituted aryl groups
N-OxidationmCPBA (CH₂Cl₂, RT)Pyridine N-oxide formationEnhances hydrogen-bonding capacity in biological targets

Demethylation of Methoxy Groups

The methoxy substituents on phenyl rings can be selectively demethylated to hydroxyl groups.

Reaction TypeReagents/ConditionsProductNotes
BBr₃-mediatedBBr₃/DCM (−78°C to RT)Hydroxyphenyl derivativesPreserves triazolopyrimidine stability under cryogenic conditions

Oxidation of the Methyl Group

The C-5 methyl group on the pyrimidine ring is susceptible to oxidation.

Reaction TypeReagents/ConditionsProductNotes
KMnO₄ OxidationKMnO₄/H₂SO₄ (60°C)Carboxylic acid formation at C-5Over-oxidation risks require careful stoichiometric control

Heterocycle Ring Modifications

The triazolopyrimidine core can undergo ring-opening or annulation under specific conditions.

Reaction TypeReagents/ConditionsProductNotes
Acidic Ring OpeningConc. HCl (reflux, 48 hrs)Fragmentation into triazole and pyrimidine precursorsRarely employed due to loss of structural complexity

Key Insights from Research Findings

  • Synthetic Utility : Reactions at the carboxamide and pyrimidine positions are prioritized for derivatization in drug discovery.

  • Biological Relevance : Electrophilic substitutions (e.g., sulfonation) enhance solubility and target affinity .

  • Stability Considerations : The triazolopyrimidine core remains intact under moderate conditions but degrades under prolonged acidic/basic treatment .

Comparison with Similar Compounds

Table 1. Comparison of Physicochemical Properties

Compound ID/Name Substituents (Positions) Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (HRMS/ESI)
Target Compound 7: 2,3-diOMePh; 6: N-(2-OMePh); 2: Pyridin-3-yl - - ~478.5* -
5j () 7: 3,4,5-triOMePh; 6: N-(4-NO₂Ph) 43 319.9–320.8 453.17 m/z 453.1677
5l () 7: 3,4,5-triOMePh; 6: N-(3-OH-4-OMePh) 56 249.7–250.3 481.18 m/z 481.1823
5a () 7: 3,4,5-triOMePh; 6: N-(p-tolyl) 43–66 - 449.47 -
7-(3-Hydroxyphenyl)-N-(2-OMePh)-5-Me () 7: 3-OHPh; 6: N-(2-OMePh) - - 377.40 -
7-(2-OMePh)-N-(2-MePh)-5-Me () 7: 2-OMePh; 6: N-(2-MePh) - - 376.43 -

*Calculated based on molecular formula.

Key Observations:

  • Substituent Position and Polarity : The target compound’s 2,3-diOMePh group (electron-donating) contrasts with analogs bearing 3,4,5-triOMePh (e.g., 5j, 5l) or 3-OHPh (). The latter groups may enhance solubility via hydrogen bonding but reduce thermal stability (lower melting points in 5l vs. 5j) .
  • Pyridin-3-yl vs. This could improve binding to kinase targets .

Key Observations:

  • Synthetic Flexibility : The target compound’s synthesis likely follows and protocols, achieving moderate yields (43–66%) via acid-catalyzed cyclization. Substituting 2-pyridinyl may require adjusted stoichiometry due to steric hindrance .
  • Bioactivity Potential: Analogs with halogenated or trifluoromethyl groups (e.g., 5k, 8n) show enhanced bioactivity, suggesting the target compound’s dimethoxy groups may prioritize solubility over potency .

Q & A

Q. What in vitro/in vivo models are appropriate for evaluating this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Caco-2 Assays : Assess intestinal permeability.
  • Microsomal Stability Tests : Use liver microsomes to predict metabolic clearance.
  • Rodent Models : Administer via IV and oral routes to calculate bioavailability (F%). ’s focus on enzyme inhibition supports using tumor-bearing mice for efficacy studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.